molecular formula C10H8FNO B1656043 3-(4-Fluorophenyl)-5-methylisoxazole CAS No. 491875-99-1

3-(4-Fluorophenyl)-5-methylisoxazole

Cat. No.: B1656043
CAS No.: 491875-99-1
M. Wt: 177.17 g/mol
InChI Key: LHFLXLRCDZEKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-5-methylisoxazole is a heterocyclic compound featuring an isoxazole core substituted with a 4-fluorophenyl group at position 3 and a methyl group at position 5. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-7-6-10(12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFLXLRCDZEKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479463
Record name 3-(4-FLUOROPHENYL)-5-METHYLISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491875-99-1
Record name 3-(4-FLUOROPHENYL)-5-METHYLISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-(4-fluorophenyl)-5-methylisoxazole, enabling comparative analysis of their physicochemical and biological properties:

4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole (CAS RN: 1254966-67-0)

  • Structure : Differs by a chloromethyl group at position 4 of the isoxazole ring.
  • Molecular Formula: C₁₁H₉ClFNO
  • Molecular Weight : 225.65 g/mol
  • This derivative may serve as an intermediate in synthesizing more complex molecules .

Chalcone Derivatives (e.g., Compound 2j)

  • Structure : α,β-unsaturated ketone with 4-fluorophenyl (ring B) and 4-bromo-2-hydroxy-5-iodophenyl (ring A) substituents.
  • Biological Activity : IC₅₀ = 4.703 μM (cluster 6, ).
  • Structure–Activity Relationship (SAR) :
    • Electronegative substituents (e.g., Br, F) at para positions enhance potency.
    • Methoxy groups reduce activity (e.g., IC₅₀ = 70.79 μM for compound 2p) .

Indazole-Isoxazole Hybrid (Compound 79)

  • Structure : Combines 5-methylisoxazole with a 3-(3-fluorophenyl)indazole moiety.
  • Molecular Formula : C₁₈H₁₄FN₃O
  • Molecular Weight : 307.33 g/mol ([M+H]⁺ = 308).

Thiazole Derivatives (Compounds 4 and 5)

  • Structure : Feature 4,5-dihydro-1H-pyrazole and 1,2,3-triazole moieties linked to thiazole and fluorophenyl groups.
  • Crystallography : Isostructural with triclinic symmetry (space group P̄1). Planar conformations except for one fluorophenyl group oriented perpendicularly .

Structural and Functional Comparison

Table 1: Key Comparative Data

Compound Core Structure Substituents/Modifications Molecular Weight (g/mol) Notable Activity/Property Reference
This compound Isoxazole 4-Fluorophenyl, methyl 177.18* N/A (Theoretical) N/A
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole Isoxazole Chloromethyl, 4-fluorophenyl, methyl 225.65 High reactivity for synthesis
Chalcone 2j α,β-unsaturated ketone 4-Fluorophenyl, 4-Br-2-OH-5-I-phenyl ~469.12* IC₅₀ = 4.703 μM (enzyme inhibition)
Indazole-Isoxazole Hybrid (79) Isoxazole-Indazole 3-Fluorophenyl, methyl 307.33 Antitrypanosomal ([M+H]⁺ = 308)
Thiazole Derivatives (4, 5) Thiazole-Pyrazole Fluorophenyl, triazole, halogen ~550–600* Isostructural packing, planar

*Calculated based on molecular formulas where data were unavailable.

Key Observations:

Electron-Withdrawing Groups Enhance Bioactivity : Fluorine and bromine substituents improve potency in chalcones and indazole-isoxazole hybrids, likely due to increased electrophilicity and target binding .

Planar Conformations : Pyrazole and thiazole derivatives exhibit near-planar dihedral angles (<10°) between heterocycles and fluorophenyl groups, optimizing π-π stacking in biological targets .

Synthetic Versatility : Chloromethyl and iodophenyl groups in analogs enable further functionalization, highlighting their utility as intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.